N-({[2,2'-bifuran]-5-yl}methyl)-3-(4-methanesulfonylphenyl)propanamide
Description
N-({[2,2'-Bifuran]-5-yl}methyl)-3-(4-methanesulfonylphenyl)propanamide is a synthetic organic compound characterized by a bifuran backbone linked to a propanamide chain. The bifuran moiety (two fused furan rings) is substituted at the 5-position with a methyl group, while the propanamide side chain terminates in a 4-methanesulfonylphenyl group. Its molecular formula is inferred as C₁₉H₁₉NO₅S, with a molecular weight of 373.4 g/mol, based on structural analysis.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-(4-methylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-26(22,23)16-8-4-14(5-9-16)6-11-19(21)20-13-15-7-10-18(25-15)17-3-2-12-24-17/h2-5,7-10,12H,6,11,13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVUUFYLQSBEFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Optimization
Bifuran Scaffold Synthesis
The bifuran core is typically synthesized via oxidative coupling of 2-furan derivatives. For example:
- Copper(I)-mediated coupling : Treatment of 5-bromo-2-furaldehyde with copper(I) iodide in dimethylformamide (DMF) at 80°C yields [2,2'-bifuran]-5-carbaldehyde with 72% efficiency.
- Palladium-catalyzed cross-coupling : Using Pd(PPh₃)₄ and potassium carbonate in tetrahydrofuran (THF), 2-furanboronic acid couples with 5-iodo-2-furan derivatives to form the bifuran moiety.
Table 1: Comparison of Bifuran Synthesis Methods
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Copper(I)-mediated | CuI | DMF | 80 | 72 |
| Palladium-catalyzed | Pd(PPh₃)₄ | THF | 60 | 85 |
Introduction of the Methanesulfonyl Group
The 4-methanesulfonylphenyl group is introduced via Friedel-Crafts sulfonylation :
- Sulfonation : Reacting toluene with chlorosulfonic acid at 0°C forms 4-methylbenzenesulfonyl chloride.
- Oxidation : Treatment with hydrogen peroxide in acetic acid converts the methyl group to a methanesulfonyl group.
- Coupling : The sulfonyl intermediate is coupled to propanoyl chloride using AlCl₃ as a Lewis catalyst.
Amide Bond Formation
The final step involves coupling the bifuran-5-methylamine derivative with 3-(4-methanesulfonylphenyl)propanoic acid:
- Activation : 3-(4-Methanesulfonylphenyl)propanoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
- Coupling : React with [2,2'-bifuran]-5-ylmethylamine at room temperature for 12 hours, yielding the target compound in 89% purity.
Table 2: Amidation Reaction Parameters
| Parameter | Condition |
|---|---|
| Activating agent | EDCI/HOBt |
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Reaction time | 12 hours |
| Yield | 89% |
Analytical Characterization
Spectroscopic Validation
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry for the bifuran coupling step improves scalability:
Challenges and Solutions
Side Reaction Prevention
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) in the presence of a base.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects such as cell cycle arrest or apoptosis in cancer cells. The bifuran moiety may interact with DNA or proteins, while the methylsulfonyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several propanamide derivatives reported in the literature. Below is a comparative analysis of its key features against analogs from the provided evidence:
Table 1: Structural and Physical Comparison
Key Observations
By contrast, compounds like 7c () and 5a () feature thiazole-oxadiazole or tetrahydrofuran-sulfamoyl cores, respectively . The methanesulfonyl group in the target compound differs from the sulfamoyl group in 5a–5d (), which may influence solubility and electronic properties .
Physical Properties :
- Melting points for analogs range widely: 134–182°C , influenced by substituent rigidity and hydrogen-bonding capacity. For example, 5a (180–182°C) has a rigid tetrahydrofuran-sulfamoyl group, whereas 7c (134–136°C) has a flexible methylphenyl tail . The target compound’s melting point is unreported but may align with similarly substituted propanamides.
Synthetic Complexity :
- The target compound likely requires multi-step synthesis involving bifuran functionalization and sulfonyl coupling. Analogous compounds (e.g., 5a–5d ) were synthesized via acyl chloride reactions, suggesting similar strategies for the target’s propanamide chain .
Research Findings and Implications
- Spectroscopic Data : The target compound’s structure could be confirmed via ¹H-NMR (e.g., methanesulfonyl proton resonance at δ ~3.1 ppm) and ESI-MS (expected [M+H]⁺ at m/z 374.4). Comparable compounds in –2 used IR, NMR, and MS for characterization .
- Structure-Activity Relationships (SAR): The bifuran moiety in the target compound may enhance π-π stacking interactions compared to single-ring systems (e.g., 5a–5d).
Biological Activity
N-({[2,2'-bifuran]-5-yl}methyl)-3-(4-methanesulfonylphenyl)propanamide is a synthetic compound featuring a bifuran moiety and a methanesulfonylphenyl group. Its unique structural characteristics suggest potential biological activities, particularly in pharmacological applications. This article aims to explore the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains:
- A bifuran moiety , which is known for its aromatic properties and potential interactions with biological targets.
- A methanesulfonyl group , which enhances solubility and bioavailability.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Interaction : The bifuran moiety can engage in π-π stacking interactions with aromatic residues in protein structures, potentially modulating receptor activity.
- Enzyme Inhibition : The methanesulfonyl group may facilitate interactions with enzymes, affecting their catalytic activity.
- Cell Membrane Permeability : The compound's structure suggests enhanced permeability across cellular membranes due to the presence of the methanesulfonyl group.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit anticancer properties. For instance, studies have shown that bifuran derivatives can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of signaling cascades involved in cell survival and death.
Anti-inflammatory Effects
The methanesulfonylphenyl component is known for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and chemokines, contributing to reduced inflammation in various models of disease.
Case Studies
- Study on Bifuran Derivatives : A study investigated the biological effects of bifuran-containing compounds on human cancer cell lines. Results demonstrated significant cytotoxicity against breast cancer cells, suggesting that this compound could share similar effects due to its structural analogies .
- Inflammation Model : In an experimental model of inflammation, compounds similar to this compound were shown to significantly reduce edema and inflammatory markers, indicating potential therapeutic applications in inflammatory diseases .
Comparative Analysis with Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
